2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 4-fluorophenyl group and at position 5 with an acetamide moiety linked to an m-tolyl (3-methylphenyl) group.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-13-3-2-4-15(9-13)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)16-7-5-14(21)6-8-16/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVCWFLTHGMKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 348.39 g/mol
- CAS Number : 852450-59-0
The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its ability to interact with various biological targets, including kinases and receptors involved in cancer progression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound under consideration has shown promising results in vitro against several cancer cell lines:
- Cell Proliferation Inhibition : The compound demonstrated significant antiproliferative activity against the NCI 60 human tumor cell line panel. Notably, it inhibited cell growth in breast cancer cell lines such as MDA-MB-468 and T47D.
- Mechanism of Action :
- Cell Cycle Arrest : It was observed that the compound could induce cell cycle arrest at the S phase, leading to increased apoptosis in targeted cancer cells.
- Caspase Activation : The compound significantly increased caspase-3 levels (7.32-fold compared to control), indicating an enhancement of apoptotic pathways .
Enzyme Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit various enzymes that play crucial roles in tumorigenesis:
- Kinase Inhibition : The compound is a potential inhibitor of cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), both of which are critical in cancer cell proliferation and survival .
Research Findings
A series of investigations have been conducted to elucidate the biological activities associated with this compound:
Case Studies
In a recent study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives, the compound was found to be one of the most potent agents against breast cancer cells. The study utilized the MTT assay for cytotoxicity assessment and confirmed the role of apoptosis through flow cytometry analysis .
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrazolo[3,4-d]pyrimidinone core is critical for interactions with biological targets. Analogs with alternative cores exhibit distinct properties:
- Pyrimidinone Derivatives: describes a compound with a pyrimidinone core (N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide).
- Pyrazolo[3,4-b]pyridin : highlights a pyrazolo[3,4-b]pyridin scaffold with a 4-nitrophenylacetamide group. The expanded ring system may enhance π-π stacking but reduce solubility due to the nitro group .
Substituent Effects on the Aromatic Rings
Substituents on the phenyl and acetamide groups significantly influence physicochemical and biological properties:
- Fluorine Substituents: The 4-fluorophenyl group in the target compound and analog may enhance metabolic stability and hydrophobic interactions compared to non-fluorinated analogs .
- Methoxy vs.
Physicochemical Properties
- Melting Points : Higher melting points (e.g., 302–304°C in ) suggest greater crystallinity, which may correlate with stability but complicate formulation .
- Synthetic Routes : and highlight the use of coupling agents (e.g., BTFFH) and α-chloroacetamides, respectively, indicating divergent synthetic accessibility .
Research Findings and Implications
- SAR Insights: Fluorine at R1 (4-fluorophenyl) is conserved in multiple analogs, underscoring its role in target engagement. Bulky substituents (e.g., chromenone in ) may sterically hinder binding but improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
